7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their pharmacological activity . They can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides a concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . For the first time, alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .Scientific Research Applications
Synthesis and Characterization
The compound belongs to a class of substances that have been synthesized and characterized for their unique chemical structures and potential for further chemical modifications. For instance, research on the synthesis of triazolopyrimidines, including those similar to the specified compound, demonstrates the use of protocols such as the Biginelli reaction for creating diverse derivatives. These methods enable the exploration of antimicrobial and antioxidant activities, highlighting the compound's potential as a starting point for developing new therapeutic agents (Gilava et al., 2020).
Biological Activity
Investigations into the biological activities of triazolopyrimidine derivatives reveal their significance in medical chemistry, particularly in antimicrobial and anticancer research. Compounds within this family have been evaluated for their antimicrobial properties, offering insights into their potential as novel antibacterial and antifungal agents. The synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, for example, underscores the antimicrobial potential of these compounds, reflecting the broader relevance of the chemical class to which the specified compound belongs (Гейн et al., 2010).
Antitumor and Anti-5-lipoxygenase Agents
Further research has expanded into the antitumor and anti-inflammatory potential of triazolopyrimidine derivatives, with studies demonstrating the synthesis of novel compounds for evaluation against cancer cell lines and 5-lipoxygenase, an enzyme involved in inflammation. Such investigations highlight the compound's relevance in the search for new therapeutic options for cancer and inflammatory diseases (Rahmouni et al., 2016).
Future Directions
The study of pyrazolo[1,5-a]pyrimidines is ongoing, and these compounds are being explored for their potential as heat-resistant explosives . Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, were successfully prepared via a simple synthetic method . These compounds exhibit excellent thermal stability and superior detonation performance , enriching prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-16-8-5-9-18(14-16)25-31-27-29-17(2)22(26(34)30-19-10-7-13-28-15-19)23(33(27)32-25)20-11-6-12-21(35-3)24(20)36-4/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNOJVYNKZJWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=C(C(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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